molecular formula C10H12N4O2 B1475733 1-(3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine CAS No. 2098058-60-5

1-(3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Cat. No.: B1475733
CAS No.: 2098058-60-5
M. Wt: 220.23 g/mol
InChI Key: DVVUHGBBQOQRSW-UHFFFAOYSA-N
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Description

1-(3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C10H12N4O2 and its molecular weight is 220.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, thereby influencing various signaling pathways . Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes changes in metabolic flux and metabolite levels, which can affect overall cell health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound’s interaction with kinases can result in the inhibition of kinase activity, thereby blocking downstream signaling events . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness . In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .

Properties

IUPAC Name

1-[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-11-5-9-12-10(14-16-9)7-4-8(15-13-7)6-2-3-6/h4,6,11H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVUHGBBQOQRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=NOC(=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Reactant of Route 2
1-(3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Reactant of Route 3
1-(3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Reactant of Route 4
1-(3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
1-(3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Reactant of Route 6
Reactant of Route 6
1-(3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

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